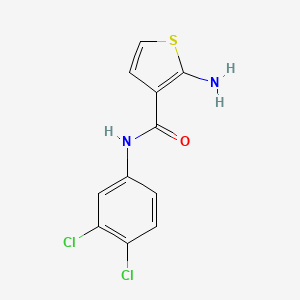![molecular formula C24H30ClN3O B6119883 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)
2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide, also known as ACPA, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the year 1999 by Pfizer Pharmaceuticals. ACPA is a potent and selective agonist of the cannabinoid receptor CB1, which is found in the central nervous system. This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide is a potent and selective agonist of the cannabinoid receptor CB1. CB1 receptors are mainly found in the central nervous system and are involved in various physiological processes such as pain perception, appetite regulation, and mood regulation. 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide binds to the CB1 receptor and activates it, leading to the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the release of various neurotransmitters such as glutamate, GABA, and acetylcholine. 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has also been shown to modulate the activity of various ion channels such as calcium channels and potassium channels. In addition, 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has been found to have anti-inflammatory effects and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide in lab experiments are its potency and selectivity for the CB1 receptor. 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide is a highly specific agonist of the CB1 receptor and does not activate other cannabinoid receptors such as CB2. This makes it an ideal tool for studying the physiological and pharmacological effects of CB1 receptor activation. The limitations of using 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide in lab experiments are its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide. One direction is to study its potential therapeutic applications in various neurological disorders such as pain, epilepsy, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail and to identify new targets for its pharmacological effects. In addition, there is a need to develop more potent and selective agonists of the CB1 receptor that can be used in clinical trials for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide involves the reaction of 1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 1-adamantylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen. The resulting product is then purified by column chromatography to obtain the pure 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide compound.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as pain, epilepsy, and neurodegenerative diseases. It has been shown to have potent analgesic effects in various animal models of pain. 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has also been found to have anticonvulsant effects in animal models of epilepsy. In addition, 2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O/c1-15-23(16(2)28(27-15)14-17-3-5-21(25)6-4-17)26-22(29)13-24-10-18-7-19(11-24)9-20(8-18)12-24/h3-6,18-20H,7-14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSYXAHIPFZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(3-methylphenoxy)propanamide](/img/structure/B6119802.png)
![2-(2-chloro-5-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B6119816.png)
![7-(cyclopropylmethyl)-2-(3-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6119824.png)
![1-(cyclobutylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6119825.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]benzamide](/img/structure/B6119826.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclopentanamine](/img/structure/B6119832.png)
![2-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6119845.png)
![N-[1-(3-isoxazolyl)ethyl]-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-methyl-3-isoxazolecarboxamide](/img/structure/B6119863.png)
![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)


![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![N-(4-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6119904.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6119911.png)